molecular formula C19H28N2O4 B5751631 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid

3,5-bis[(2-ethylbutanoyl)amino]benzoic acid

Cat. No. B5751631
M. Wt: 348.4 g/mol
InChI Key: IZKCLCHVCWOZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis[(2-ethylbutanoyl)amino]benzoic acid, also known as BEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of benzamides and is a derivative of benzoic acid.

Mechanism of Action

3,5-bis[(2-ethylbutanoyl)amino]benzoic acid exerts its biological activity by inhibiting the activity of specific enzymes. For example, 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid inhibits the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid reduces inflammation and pain. Similarly, 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid inhibits the activity of MMP-9, which is an enzyme that is involved in the degradation of extracellular matrix proteins. By inhibiting MMP-9 activity, 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid reduces the invasiveness of cancer cells.
Biochemical and Physiological Effects:
3,5-bis[(2-ethylbutanoyl)amino]benzoic acid has been shown to exhibit several biochemical and physiological effects. For example, 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of several diseases. 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid also inhibits the proliferation of cancer cells and induces apoptosis, which is a programmed cell death mechanism. Additionally, 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid has been shown to reduce the replication of HIV-1 by inhibiting the activity of its integrase enzyme.

Advantages and Limitations for Lab Experiments

3,5-bis[(2-ethylbutanoyl)amino]benzoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It exhibits a wide range of biological activities, which makes it a versatile tool for studying various disease pathways. However, 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid also has some limitations. It has low solubility in water, which can make it difficult to dissolve in certain experimental conditions. Additionally, the exact mechanism of action of 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid. One potential application is in the development of anti-inflammatory drugs. 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid has been shown to inhibit the activity of COX-2, which is a target for many anti-inflammatory drugs. Another potential application is in the development of anti-cancer drugs. 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which makes it a promising candidate for cancer therapy. Additionally, 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid could be studied for its potential applications in the treatment of viral infections, such as HIV-1. Overall, the study of 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid has the potential to lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The synthesis of 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid is relatively simple, and it can be easily scaled up for large-scale production. The study of 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid has several future directions, including the development of anti-inflammatory, anti-cancer, and anti-viral drugs. Overall, 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid involves the reaction of 3,5-diaminobenzoic acid with 2-ethylbutyryl chloride in the presence of a base such as triethylamine. The reaction yields 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid as a white crystalline solid with a high purity. The synthesis of 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

3,5-bis[(2-ethylbutanoyl)amino]benzoic acid has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3,5-bis[(2-ethylbutanoyl)amino]benzoic acid has been found to inhibit the activity of several enzymes, including COX-2, MMP-9, and HIV-1 integrase, which play critical roles in the pathogenesis of various diseases.

properties

IUPAC Name

3,5-bis(2-ethylbutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-5-12(6-2)17(22)20-15-9-14(19(24)25)10-16(11-15)21-18(23)13(7-3)8-4/h9-13H,5-8H2,1-4H3,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKCLCHVCWOZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)C(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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